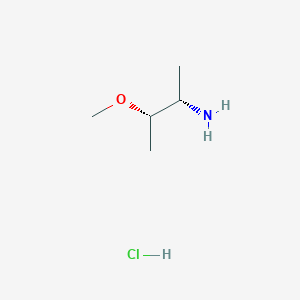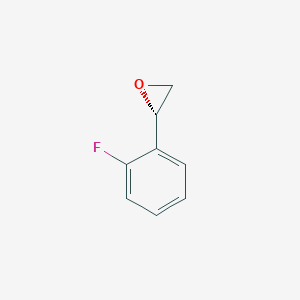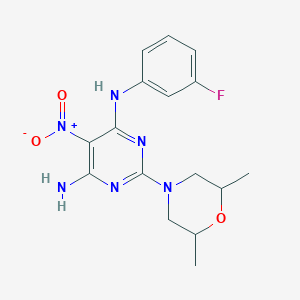
2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C16H19FN6O3 and its molecular weight is 362.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Drug Design
A study on pyrimidine derivatives, including compounds similar to "2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine", demonstrated significant larvicidal activity against third instar larvae. This indicates potential applications in developing insecticidal agents. The presence of electron-withdrawing groups like trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives attached to the benzyl ring enhanced the activity of these compounds. This suggests that such structural features in pyrimidine derivatives could be exploited for designing more effective insecticidal or pesticidal agents (Gorle et al., 2016).
Drug Development and Medicinal Chemistry
The synthesis and evaluation of nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates, which share a structural resemblance to "this compound", have shown potent inhibitory activity against enzymes from Pneumocystis carinii and Toxoplasma gondii. This indicates potential applications in the development of therapeutic agents against opportunistic infections in immunocompromised patients (Robson et al., 1997).
Chemical Synthesis and Material Science
Research on pyrrolo[4,3,2-de]quinolines from 4-methylquinoline, a process involving the synthesis of nitropyrimidine derivatives, could have implications for the synthesis of complex heterocyclic compounds. Such synthetic routes could be beneficial for the development of new materials or pharmaceuticals with specific biological activities (Roberts et al., 1997).
Environmental Chemistry and Toxicology
The study on nitrosamines and secondary amines in water sources identified nitrosomorpholine, a compound structurally related to "this compound", as a prevalent contaminant. This research highlights the importance of monitoring and controlling nitrosamine levels in drinking water to prevent potential health risks (Wang et al., 2011).
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O3/c1-9-7-22(8-10(2)26-9)16-20-14(18)13(23(24)25)15(21-16)19-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAVCUIVQZYFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine](/img/structure/B2429101.png)

![[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride](/img/structure/B2429107.png)
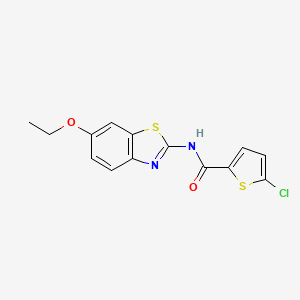
![5-O-methyl 12-O-propan-2-yl 9-oxo-2,10,14,21-tetrazapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),3(8),4,6,11,13,15,17,19-nonaene-5,12-dicarboxylate](/img/structure/B2429110.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)
![N-(2-hydroxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2429112.png)
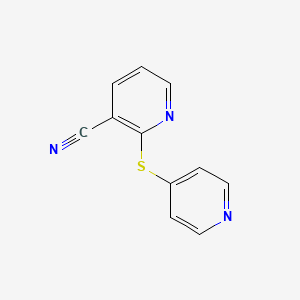
![N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2429114.png)
![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)
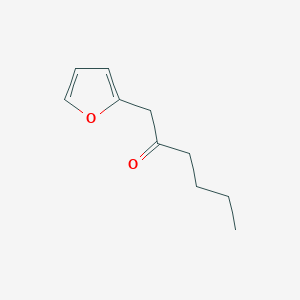
![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)
